Amyl methyl sulfide

Description

Amyl methyl sulfide is a natural product found in Brassica napus with data available.

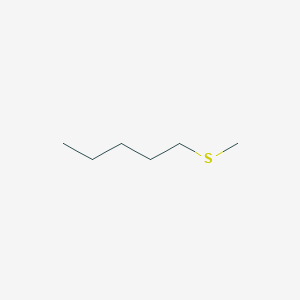

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-3-4-5-6-7-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJGPFUFFHWGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169762 | |

| Record name | Pentane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-83-9 | |

| Record name | Pentane, 1-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiaheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amyl Methyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amyl Methyl Sulfide: A Comprehensive Technical Guide

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and analysis of amyl methyl sulfide (also known as 1-(methylthio)pentane). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to serve as a comprehensive resource for laboratory applications.

Introduction and Overview

This compound is an organosulfur compound belonging to the thioether (or sulfide) class. It is characterized by a linear five-carbon (amyl) chain attached to a sulfur atom, which is in turn bonded to a methyl group.[1] Its presence has been noted in various natural sources, contributing to the aroma profile of certain foods and being a potential marker for environmental analysis.[1] In the laboratory and in industry, it serves as a flavoring agent, a fragrance component, and a versatile chemical intermediate for the synthesis of more complex molecules.[1]

This guide will systematically detail the fundamental properties of this compound, outline robust protocols for its synthesis and key reactions, provide a thorough analytical profile, and discuss critical safety and handling procedures.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is paramount for both research and regulatory purposes. The key identifiers for this compound are summarized below.

dot graph "Amyl_Methyl_Sulfide_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(methylthio)pentane | [2] |

| Common Name | This compound | [3] |

| CAS Number | 1741-83-9 | [2][3] |

| Molecular Formula | C₆H₁₄S | [2][3] |

| Molecular Weight | 118.24 g/mol | [2][3] |

| Canonical SMILES | CCCCCSC | [4] |

| InChI Key | FOJGPFUFFHWGFQ-UHFFFAOYSA-N | [2] |

Physical and Thermochemical Properties

The physical state and thermodynamic properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is a colorless liquid at standard temperature and pressure.[3]

Table 2: Physical and Thermochemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [3] |

| Color | Colorless | [5] |

| Melting Point | -94 °C | [4] |

| Boiling Point | 145 °C | [4] |

| Density | 0.84 g/cm³ | [4] |

| Refractive Index | 1.4490 to 1.4530 | [4] |

| Enthalpy of Formation (ΔfH°gas) | -122 ± 3 kJ/mol | [6] |

| Flash Point | 35 °C (95 °F) | [3] |

Synthesis of this compound

The most common and reliable method for synthesizing asymmetrical dialkyl sulfides like this compound is through the S-alkylation of a thiol, a reaction analogous to the well-known Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of a thiolate anion on a primary alkyl halide.

dot graph "Synthesis_Workflow" { rankdir="LR"; graph [splines=ortho, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#4285F4", arrowhead="normal"];

} Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via S-Alkylation

This protocol is adapted from established methods for the synthesis of dialkyl sulfides.[7] The choice of a strong, non-nucleophilic base and an anhydrous aprotic solvent is critical to favor the SN2 pathway and prevent side reactions.

Materials:

-

1-Pentanethiol (Amyl mercaptan)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (Methyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Thiolate Formation: Carefully add sodium hydride (1.0 eq) to the THF. Cool the suspension to 0 °C using an ice bath.

-

Slowly add 1-pentanethiol (1.0 eq) dropwise via the dropping funnel to the NaH suspension over 30 minutes. The evolution of hydrogen gas will be observed.

-

Expert Insight: The formation of the sodium thiolate is the key activating step. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing in the subsequent alkylation. The reaction is exothermic, and slow addition at 0 °C is crucial for control.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.05 eq) dropwise via the dropping funnel.

-

Causality: Iodomethane is an excellent electrophile for SN2 reactions due to the good leaving group ability of iodide. A slight excess ensures the complete consumption of the valuable thiolate.

-

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/GC-MS analysis indicates the disappearance of the starting thiol.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Chemical Reactivity

The chemistry of this compound is dominated by the nucleophilicity and oxidizability of the sulfur atom.

Oxidation to Sulfoxide and Sulfone

The sulfur atom in a thioether can be readily oxidized. The controlled use of one equivalent of an oxidizing agent yields the corresponding sulfoxide (amyl methyl sulfoxide), while an excess of the oxidant leads to the sulfone (amyl methyl sulfone).[8]

dot graph "Oxidation_Pathway" { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Oxidation pathway of this compound.

Detailed Experimental Protocol: Oxidation to Amyl Methyl Sulfoxide

This protocol for the selective mono-oxidation of a sulfide to a sulfoxide utilizes hydrogen peroxide in a simple, environmentally benign system.[9][10]

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Glacial acetic acid

-

Sodium hydroxide (NaOH), 4M aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).

-

Oxidation: Place the flask in a water bath to maintain room temperature. Slowly add 30% hydrogen peroxide (8 mmol) dropwise to the stirred solution.

-

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting sulfide and the appearance of the more polar sulfoxide product. This prevents over-oxidation to the sulfone.

-

-

Continue stirring at room temperature until the starting material is no longer detectable (typically 1-3 hours).

-

Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of 4M aqueous NaOH until the pH is ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude amyl methyl sulfoxide. The product can be further purified by column chromatography if necessary.

Analytical Characterization

A multi-technique approach is required for the unambiguous characterization and quality control of this compound.

Spectroscopic Data

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and amyl groups. The protons on carbons adjacent to the sulfur atom (S-CH₃ and S-CH₂-) will be deshielded and appear further downfield.

-

Predicted ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (t, 2H, J=7.4 Hz, -S-CH₂-), δ 2.09 (s, 3H, -S-CH₃), δ 1.58 (quint, 2H, J=7.4 Hz, -CH₂-), δ 1.35 (sext, 2H, J=7.4 Hz, -CH₂-), δ 0.90 (t, 3H, J=7.3 Hz, -CH₃).

-

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 34.5 (-S-CH₂-), δ 31.2 (-CH₂-), δ 28.9 (-CH₂-), δ 22.3 (-CH₂-), δ 15.4 (-S-CH₃), δ 13.9 (-CH₃).

-

5.1.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of C-H bonds and confirming the absence of other functional groups (like O-H or C=O).

-

C-H stretching (sp³): Strong absorptions are expected in the 2850–3000 cm⁻¹ region.

-

C-H bending: Bands will appear in the 1470–1350 cm⁻¹ region.

-

C-S stretching: A weak absorption may be observed in the 600–800 cm⁻¹ range, though it is often difficult to assign definitively.

5.1.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The mass spectrum for this compound shows a clear molecular ion peak and characteristic fragment ions.[11]

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 118 | 40 | [M]⁺ (Molecular Ion) |

| 75 | 35 | [CH₂SCH₃]⁺ |

| 61 | 100 | [CH₂S]⁺ (Base Peak) |

| 47 | 55 | [CH₂S]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

Chromatographic Methods

Gas Chromatography (GC): GC is the preferred method for assessing the purity of this compound and for monitoring reaction progress. A non-polar capillary column is typically effective.

-

Suggested GC-MS Protocol:

-

Column: DB-5MS or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

-

Carrier Gas: Helium.

-

Injection: Split mode (e.g., 100:1).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). A sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) can be used for trace analysis in complex matrices.[12]

-

Safety, Handling, and Disposal

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[3][5]

Hazard Identification

-

Physical Hazards: Flammable liquid and vapor (Category 3).[3] Keep away from heat, sparks, open flames, and hot surfaces.

-

Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.[3][5]

-

Odor: Like many organosulfur compounds, it has a strong, unpleasant odor.

Handling and Storage Protocol

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[3][5]

Spill and Waste Disposal

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not discharge into drains. Waste can be neutralized by oxidation with a solution like sodium hypochlorite (bleach) before collection by a certified waste management service.

References

-

National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Angene Chemical. (n.d.). This compound Safety Data Sheet. Retrieved January 10, 2026, from [Link]

-

Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved January 10, 2026, from [Link]

-

Heravi, M. M., et al. (1974). A Convenient Synthesis of Primary and Secondary Dialkyl and Aryl Alkyl Sulfide in the Presence of Phase-Transfer Catalysts. Synthesis, 1974(8), 565-566. Available at: [Link]

-

Karami, B., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 16(8), 6616-6624. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Pentane, 1-(methylthio)-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3395. Available at: [Link]

-

Ghosh, S., et al. (2014). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H₂O₂ and a Mo(VI) Salt as Catalyst. RSC Advances, 4, 32311-32317. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 10, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentane, 1-(methylthio)- (CAS 1741-83-9). Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 1,1-Bis(methylthio)pentane. Retrieved January 10, 2026, from [Link]

-

Roy, S. C., et al. (2014). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. Pentane, 1-(methylthio)- [webbook.nist.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Pentane, 1-(methylthio)- (CAS 1741-83-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dl.astm.org [dl.astm.org]

- 8. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]

- 11. Pentane, 1-(methylthio)- [webbook.nist.gov]

- 12. davidsonanalytical.co.uk [davidsonanalytical.co.uk]

Introduction: Understanding a Potent Aroma Chemical

An In-Depth Technical Guide to Amyl Methyl Sulfide (CAS 1741-83-9)

This compound, systematically named 1-(methylthio)pentane, is an organosulfur compound belonging to the thioether (or sulfide) class.[1][2] With the chemical formula C₆H₁₄S, this molecule consists of a five-carbon amyl (pentyl) group and a methyl group bonded to a central sulfur atom.[3][4] It is a colorless to pale yellow liquid recognized by its potent and distinct aroma, often described as garlic-like or onion-like.[1] This characteristic scent dictates its primary applications in the flavor and fragrance industries, while its chemical nature as a thioether provides utility as an intermediate in organic synthesis.[1][4] This guide offers a technical overview for researchers and developers, covering its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.

Figure 1: Molecular Structure of this compound

Caption: Ball-and-stick representation of 1-(methylthio)pentane.

Section 1: Physicochemical Properties

The functional characteristics and potential applications of a chemical compound are dictated by its physical and chemical properties. For this compound, its identity as a volatile, non-polar thioether is evident in these values. The data presented below has been aggregated for ease of reference in experimental design.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1741-83-9 | [3][5] |

| Molecular Formula | C₆H₁₄S | [3][5] |

| Molecular Weight | 118.24 g/mol | [3][5] |

| IUPAC Name | 1-methylsulfanylpentane | [3][5] |

| Synonyms | Methyl pentyl sulfide, 2-Thiaheptane | [6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Odor | Strong, garlic-like, sulfurous | [1][8] |

| Melting Point | -94 °C | [5][9] |

| Boiling Point | 148 °C (at 1.01325 bar) | [5] |

| Density | 0.84 g/cm³ | [9] |

| Refractive Index | 1.45 | [7] |

| Flash Point | 64.00 °F (17.78 °C) (TCC) | [10] |

| Solubility | Low solubility in water; soluble in organic solvents | [1] |

Section 2: Synthesis and Reaction Chemistry

Core Synthesis Strategy: Nucleophilic Substitution

From a retrosynthetic perspective, the most direct and common method for preparing asymmetrical thioethers like this compound is analogous to the Williamson ether synthesis. This involves the nucleophilic substitution (S_N2) reaction between a thiolate anion and an alkyl halide. Two primary pathways are viable:

-

Pathway A: Reaction of sodium methanethiolate (CH₃SNa) with an amyl halide (e.g., 1-bromopentane).

-

Pathway B: Reaction of sodium pentanethiolate (C₅H₁₁SNa) with a methyl halide (e.g., methyl iodide).

Pathway A is often preferred in a laboratory setting. The choice is guided by the accessibility and handling safety of the reagents. 1-Bromopentane is a liquid and easier to handle than the gaseous methyl halides.

Figure 2: Synthesis of this compound via S_N2 Reaction

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing this compound via Pathway A. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize this compound (1-(methylthio)pentane) with high purity.

Materials:

-

Sodium methanethiolate (CH₃SNa)

-

1-Bromopentane (C₅H₁₁Br)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Operate within a fume hood due to the malodorous nature of thiols.

-

Reagent Addition: Charge the flask with sodium methanethiolate (e.g., 0.1 mol). Add 100 mL of anhydrous DMF to dissolve the thiolate.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation without solvating the thiolate anion, thereby increasing its nucleophilicity and promoting the S_N2 reaction rate.

-

-

Nucleophilic Attack: While stirring, add 1-bromopentane (0.1 mol) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 50 °C using a water bath if necessary.

-

Causality: Dropwise addition controls the reaction rate and prevents excessive heat generation, which could lead to side reactions or boiling of the solvent.

-

-

Reaction Completion: After the addition is complete, heat the mixture to 60-70 °C using a heating mantle and stir for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up & Extraction: a. Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water in a separatory funnel. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Causality: The product is non-polar and will partition into the organic ether phase, while the inorganic salt byproduct (NaBr) and DMF will remain in the aqueous phase.

-

-

Washing: a. Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL). b. Wash with water (1 x 50 mL). c. Wash with brine (1 x 50 mL).

-

Causality: The bicarbonate wash neutralizes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator.

-

Causality: MgSO₄ is an efficient drying agent that removes trace water, which is crucial before distillation.

-

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling around 145-149 °C.[5][9]

-

Causality: Distillation separates the desired product from any non-volatile impurities or residual high-boiling-point solvent.

-

Section 3: Analytical Characterization

Confirming the identity and purity of synthesized or isolated this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for this purpose, providing both separation and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for analyzing volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides data on the mass-to-charge ratio of the fragments, allowing for structural elucidation.

Figure 3: Analytical Workflow for GC-MS Characterization

Caption: Step-by-step workflow for the analysis of this compound.

Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of an this compound sample.

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Selective Detector (MSD).

-

Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium, high purity.

-

Solvent: Hexane or Dichloromethane, HPLC grade.

-

Sample Vials with septa.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 100 ppm or 0.1 µL/mL) in hexane.

-

Causality: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra. Hexane is a suitable non-polar solvent that will not interfere with the analysis.

-

-

Instrument Conditions (Typical):

-

Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

Carrier Gas Flow: 1.0 mL/min (constant flow mode).

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Causality: The temperature program ensures that the compound volatilizes efficiently and travels through the column, separating it from impurities. The final hold cleanses the column of any less volatile components.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 35-300 m/z.

-

Causality: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that can be compared against spectral libraries like NIST.[3]

-

-

Data Analysis:

-

Retention Time: Compare the retention time of the major peak to that of a known standard if available.

-

Mass Spectrum: Analyze the mass spectrum of the peak. The molecular ion peak (M⁺) should be visible at m/z = 118.

-

Fragmentation: Look for characteristic fragments. Key expected fragments include:

-

m/z = 61 [CH₃SCH₂]⁺

-

m/z = 75 [CH₃SCH₂CH₂]⁺

-

m/z = 47 [CH₃S]⁺

-

m/z = 71 [C₅H₁₁]⁺ (loss of SCH₃)

-

-

Library Match: Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[3]

-

Purity: Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Other Spectroscopic Data

While GC-MS is primary, other spectroscopic methods are used for full characterization.

-

¹H NMR: Data for this compound is available, allowing for structural confirmation by analyzing chemical shifts and splitting patterns of the different proton environments.[3]

-

IR Spectroscopy: Infrared spectra can confirm the presence of C-H (alkyl) and C-S stretching vibrations.[3]

Section 4: Applications and Industrial Relevance

The unique properties of this compound lend it to several specialized applications.

-

Flavor and Fragrance Industry: This is its most significant area of use. Due to its potent, sulfurous, and garlic-like aroma, it is used in trace amounts as a flavoring agent in savory food products, including soups, meats, and seafood flavors.[1][10] Organic sulfur compounds are known for having extremely low odor thresholds, making them powerful character-impact chemicals.[8][11]

-

Chemical Intermediate: As a thioether, the sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone.[4] These oxidized derivatives have different chemical properties and can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals.[4][12][13]

-

Environmental Analysis: Because organic sulfides are emitted from industrial and natural sources like waste treatment facilities, this compound can be monitored as a marker compound to assess certain types of environmental pollution.[4][14]

Section 5: Safety, Handling, and Toxicology

Working with any chemical requires a thorough understanding of its hazards. This compound is classified as a flammable liquid and requires specific handling procedures.

5.1 GHS Hazard Classification

-

Classification: Flammable Liquid, Category 3.[3]

-

Hazard Statement: H226: Flammable liquid and vapor.[3]

5.2 Handling and Storage

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[16] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]

5.3 Toxicology Profile

-

Inhalation: Most organic sulfides are considered toxic by inhalation.[2] Even at low concentrations, the strong, unpleasant odor can cause discomfort, and higher concentrations may lead to respiratory irritation.[8]

-

Skin/Eye Contact: May cause skin and eye irritation upon contact.[1] In case of contact, rinse the affected area with plenty of water.[16][18]

-

Ingestion: May be harmful if swallowed.[16]

-

General Toxicity: While specific toxicological data for this compound is limited, the general class of organic sulfides can be toxic.[2] For instance, related compounds like hydrogen sulfide are extremely hazardous.[19][20] Therefore, exposure should always be minimized.

References

-

Thermophysical Properties of this compound - Chemcasts. [Link]

-

Organic Sulfides → Area → Sustainability. [Link]

-

This compound | C6H14S | CID 15620 - PubChem - NIH. [Link]

-

Chemical Properties of Pentane, 1-(methylthio)- (CAS 1741-83-9) - Cheméo. [Link]

-

What Are The Uses Of Sulfides? - Chemistry For Everyone - YouTube. [Link]

-

Thiols and Sulfides Vital Role in Modern Biochemistry - Longdom Publishing. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

organic sulphur compounds - oxytec. [Link]

-

allyl methyl sulfide, 10152-76-8 - The Good Scents Company. [Link]

-

Volatile Character-Impact Sulfur Compounds and their Sensory Properties. [Link]

-

Hydrogen Sulfide (H 2 S) - EMed. [Link]

-

Investigating the Hazards of Hydrogen Sulfide Gas and Effective Rescue Methods in Cases of Exposure - Preprints.org. [Link]

Sources

- 1. CAS 1741-83-9: n-Amyl methyl sulfide | CymitQuimica [cymitquimica.com]

- 2. Sulfides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C6H14S | CID 15620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 1741-83-9 [smolecule.com]

- 5. chem-casts.com [chem-casts.com]

- 6. Pentane, 1-(methylthio)- (CAS 1741-83-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. labproinc.com [labproinc.com]

- 8. organic sulphur compounds - oxytec [oxytec.com]

- 9. This compound CAS#: 1741-83-9 [m.chemicalbook.com]

- 10. allyl methyl sulfide, 10152-76-8 [thegoodscentscompany.com]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. youtube.com [youtube.com]

- 13. longdom.org [longdom.org]

- 14. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Hydrogen sulfide H2S [emed.ie]

- 20. preprints.org [preprints.org]

An In-depth Technical Guide to Amyl Methyl Sulfide (C₆H₁₄S) for Researchers and Drug Development Professionals

Introduction

Amyl methyl sulfide, systematically known as 1-(methylthio)pentane, is a simple aliphatic thioether with the molecular formula C₆H₁₄S.[1][2][3] While at first glance it appears to be a structurally unassuming molecule, its thioether functional group imparts it with a unique set of chemical properties that are of significant interest in various scientific disciplines, including flavor chemistry, environmental analysis, and importantly, as a structural motif in medicinal chemistry.[4][5] Thioethers are a recognized class of compounds in drug design, contributing to the pharmacokinetic and pharmacodynamic profiles of various therapeutic agents.[5] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analysis and potential, yet underexplored, relevance in the field of drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

General Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, often described as garlic-like, odor.[6] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄S | [1][7] |

| Molecular Weight | 118.24 g/mol | [1][7][8] |

| CAS Number | 1741-83-9 | [1][6][7] |

| Boiling Point | 145-148 °C | [8] |

| Melting Point | -94 °C | |

| Density | 0.84 g/cm³ | [8] |

| Refractive Index | 1.4490 to 1.4530 | [8] |

| Solubility | Insoluble in water, soluble in organic solvents. | [6] |

| Vapor Pressure | 13.8 mmHg at 25 °C | [9] |

Spectroscopic Profile

The structural elucidation of this compound and its quantification in complex matrices relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and amyl groups. The methyl protons attached to the sulfur will appear as a singlet, while the protons of the pentyl chain will exhibit characteristic splitting patterns (triplets and multiplets) due to coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule, with their chemical shifts indicative of their bonding environment.[10]

The IR spectrum of this compound is characterized by C-H stretching and bending vibrations. The absence of strong absorptions for O-H or N-H groups confirms the purity of the thioether. The C-S stretching vibration is typically weak and falls in the fingerprint region.

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 118. The fragmentation pattern is crucial for its identification, with characteristic fragments arising from the cleavage of C-C and C-S bonds.[1][2][3]

Synthesis of this compound

The synthesis of unsymmetrical thioethers like this compound is most commonly achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[11][12][13][14][15][16] This involves the reaction of a thiolate with an alkyl halide.

Synthetic Strategy: The Thio-Williamson Reaction

The principle behind this synthesis is the Sₙ2 reaction between a potent sulfur nucleophile and a primary alkyl halide. To synthesize this compound, two primary routes are feasible:

-

Route A: Reaction of sodium methanethiolate with a 1-halopentane (e.g., 1-bromopentane).

-

Route B: Reaction of sodium pentanethiolate with a methyl halide (e.g., methyl iodide).

For laboratory-scale synthesis, Route A is often preferred due to the ease of handling 1-bromopentane compared to the highly volatile and gaseous methyl iodide. Sodium thiomethoxide is commercially available as a solid.[17]

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol: Synthesis via Sodium Methanethiolate and 1-Bromopentane

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Materials:

-

Sodium thiomethoxide (CH₃SNa)

-

1-Bromopentane (C₅H₁₁Br)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.0 eq) in anhydrous DMF.

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromopentane (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Self-Validation: The purity of the synthesized product should be confirmed by GC-MS analysis, and its identity verified by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with known data.

Analytical Methodology: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile sulfur compounds like this compound, especially in complex matrices such as food, environmental, and biological samples.[18][19]

Sample Preparation

Due to the volatility of this compound, headspace sampling techniques are often employed to extract the analyte from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a sensitive, solvent-free method well-suited for this purpose.[19]

HS-SPME Protocol:

-

Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, an internal standard can be added.

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a specific time to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.

-

Desorption: Retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.

Caption: Workflow for GC-MS analysis of this compound.

GC-MS Parameters

The following table provides typical GC-MS parameters for the analysis of this compound.

| Parameter | Setting | Rationale |

| GC Column | DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation of volatile sulfur compounds. |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | Initial temp 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min) | Separates analytes based on boiling point. |

| Injector Temp | 250 °C (splitless mode for trace analysis) | Ensures efficient desorption from the SPME fiber. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

| MS Quad Temp | 150 °C | |

| Scan Range | m/z 35-200 | Covers the molecular ion and expected fragments of this compound. |

Self-Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using certified reference materials or spiked samples. The identification of this compound should be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

Relevance in Drug Development and Biological Systems

While direct studies on the biological activity of this compound are scarce, the broader class of thioethers is of considerable interest in medicinal chemistry.[5] The thioether moiety can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

The Thioether Moiety in Pharmaceuticals

The sulfur atom in a thioether is a "soft" atom, capable of engaging in non-covalent interactions with biological macromolecules. Replacing an ether or a methylene group with a thioether can modulate a drug candidate's properties:

-

Lipophilicity: Thioethers are generally more lipophilic than their ether analogues, which can affect cell membrane permeability and plasma protein binding.

-

Metabolism: Aliphatic thioethers can be metabolized by oxidation to the corresponding sulfoxide and sulfone.[20] This metabolic pathway can be a route for detoxification or, in some cases, bioactivation. Understanding this metabolism is crucial for predicting the pharmacokinetic profile of a drug candidate.

-

Target Interactions: The sulfur atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions within a protein's binding site.

Potential Biological Roles and Future Research Directions

The biological activities of structurally related sulfur compounds, such as those found in garlic and other Allium species, are well-documented and often attributed to their sulfur-containing components.[19] These compounds exhibit a range of effects, including antioxidant, anti-inflammatory, and antimicrobial properties. While this compound is a saturated alkyl sulfide and differs from the unsaturated allyl sulfides found in garlic, exploring its biological activity is a logical extension of this research.

Hypothetical Signaling Pathway Involvement:

Given the known roles of other small sulfur-containing molecules, future research could investigate the interaction of this compound with pathways regulated by redox signaling. For instance, could it influence the cellular thiol-disulfide balance or interact with enzymes involved in sulfur metabolism?

Caption: Potential roles of this compound in drug development.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It has a strong, unpleasant odor, and care should be taken to avoid inhalation.[6][21]

Conclusion

This compound, while a simple molecule, serves as an excellent case study for the broader class of aliphatic thioethers. Its synthesis is straightforward, and robust analytical methods exist for its detection and quantification. For drug development professionals, understanding the fundamental chemistry and potential metabolic pathways of such a scaffold is crucial. While direct biological activity data for this compound is currently lacking, the well-established importance of the thioether moiety in medicinal chemistry suggests that even simple alkyl sulfides warrant further investigation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently work with and explore the potential of this compound in their respective fields.

References

-

ResearchGate. (2025). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C6H14S | CID 15620. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Thioethers: An Overview. Retrieved from [Link]

-

ACS Publications. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]

-

OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

-

Frontiers. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Sulfide, allyl methyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Retrieved from [Link]

-

LookChem. (n.d.). 872-10-6 N-AMYL SULFIDE C10H22S, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

ACS Publications. (2025). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Differential Effects of O-Benzyl-Serine on Sulfur Metabolism, Photosynthesis, and Growth in Two Species of Weeds. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Bis(methylthio)pentane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). amyl mercaptan 1-pentanethiol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pentanethiol. Retrieved from [Link]

-

RSC Publishing. (n.d.). Materials Chemistry B. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. Retrieved from [Link]

-

NIH. (n.d.). Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell?. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-pentanethiol. Retrieved from [Link]

Sources

- 1. This compound | C6H14S | CID 15620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentane, 1-(methylthio)- [webbook.nist.gov]

- 3. Pentane, 1-(methylthio)- [webbook.nist.gov]

- 4. Buy this compound | 1741-83-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 1741-83-9: n-Amyl methyl sulfide | CymitQuimica [cymitquimica.com]

- 7. This compound 97.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. This compound CAS#: 1741-83-9 [m.chemicalbook.com]

- 9. amyl mercaptan, 110-66-7 [thegoodscentscompany.com]

- 10. This compound(1741-83-9) 13C NMR [m.chemicalbook.com]

- 11. Williamson Synthesis [organic-chemistry.org]

- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Amyl Methyl Sulfide: A Comprehensive Technical Guide to its Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl methyl sulfide, systematically known as 1-(methylthio)pentane, is an organosulfur compound with the chemical formula C6H14S.[1][2] As a thioether, it is characterized by a sulfur atom bonded to a methyl group and an amyl (pentyl) group.[3] This colorless to pale yellow liquid possesses a distinctive garlic- or onion-like odor. While it has applications as a flavoring agent and in the fragrance industry, its primary relevance in research and development stems from its role as a synthetic intermediate. A thorough understanding of its physical properties and potential hazards is paramount for its safe and effective use in a laboratory setting. This guide provides a detailed overview of the physicochemical characteristics of this compound, a comprehensive hazard assessment, and standardized protocols for its handling and property determination.

Core Physical and Chemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in experimental work. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H14S | [1][2] |

| Molecular Weight | 118.24 g/mol | [4] |

| CAS Number | 1741-83-9 | [1][2][4] |

| IUPAC Name | 1-(methylsulfanyl)pentane | [1][2] |

| Synonyms | Methyl pentyl sulfide, 2-Thiaheptane | [1][2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Garlic-like, onion-like | |

| Boiling Point | 148 °C | |

| Melting Point | -94 °C | [4] |

| Density | 0.829 g/cm³ at 25 °C | |

| Specific Gravity | 0.84 | [4] |

| Refractive Index | 1.45 | [4] |

| Solubility | Moderately soluble in organic solvents, less soluble in water. |

Hazard Identification and Safety Precautions

A comprehensive understanding of the hazards associated with this compound is crucial for ensuring laboratory safety. This section details its flammability, toxicity, and appropriate handling procedures.

Flammability

This compound is classified as a flammable liquid (Hazard Class 3).[4] Vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, open flames, and other ignition sources.[5] All metal parts of equipment used for handling this substance should be grounded to prevent static electricity discharge.[6]

Toxicity and Irritation

Based on available data, this compound exhibits low acute oral toxicity. A study in rats determined the acute oral median lethal dose (LD50) to be greater than 5000 mg/kg.[7] No mortality or significant toxic effects were observed at this dosage.[7]

This compound is a potential skin and eye irritant.[8] Direct contact should be avoided through the use of appropriate personal protective equipment.

Safety Precautions and Personal Protective Equipment (PPE)

The following diagram outlines the key hazards and the corresponding safety measures to be implemented when handling this compound.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for both quality control and for predicting the behavior of a substance in various experimental conditions. The following are standardized methods for determining the boiling point and density of this compound.

Determination of Boiling Point (ASTM D1078)

The boiling point of this compound can be determined using the ASTM D1078 standard test method, which is suitable for volatile organic liquids that are chemically stable during distillation.[8][9]

Principle: This method involves the distillation of a small sample of the liquid under controlled conditions to determine the temperature range over which it boils.[9]

Methodology:

-

Apparatus Setup: Assemble the distillation apparatus consisting of a distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer.

-

Sample Preparation: Measure 100 mL of the this compound sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Distillation: Heat the flask at a controlled rate so that the first drop of condensate falls from the condenser into the receiving cylinder within 5 to 10 minutes.

-

Data Collection: Record the temperature at which the first drop of distillate is collected (initial boiling point). Continue the distillation at a rate of 4 to 5 mL per minute. Record the temperature as the volume of distillate in the receiving cylinder increases. The boiling point is typically reported at the 50% recovery point.

-

Correction for Atmospheric Pressure: If the atmospheric pressure during the measurement is not 760 mm Hg, a correction should be applied to the observed boiling point.

Determination of Density (ASTM D4052 / OECD 109)

The density of this compound can be accurately measured using a digital density meter according to ASTM D4052 or OECD Guideline 109.[5][10]

Principle: This method utilizes an oscillating U-tube. The frequency of oscillation of the U-tube is dependent on its mass. By introducing a known volume of the sample into the U-tube, its mass, and therefore its density, can be determined from the change in the oscillation frequency.

Methodology:

-

Apparatus Calibration: Calibrate the digital density meter using two standards of known density that bracket the expected density of this compound. Typically, dry air and deionized water are used.

-

Sample Injection: Inject a small, bubble-free aliquot of the this compound sample into the oscillating U-tube of the density meter.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired measurement temperature (e.g., 25 °C).

-

Measurement: The instrument will measure the oscillation period of the U-tube containing the sample and convert this to a density value based on the calibration.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before introducing the next sample to prevent cross-contamination.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. While it is a flammable liquid and a potential irritant, its low acute oral toxicity suggests that with appropriate handling procedures, it can be used safely in a research and development setting. Adherence to standardized protocols for both its use and the characterization of its properties is essential for ensuring experimental reproducibility and, most importantly, the safety of laboratory personnel.

References

-

ChemView. (1986, October 13). ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. Retrieved from [Link]

-

ASTM International. (2019). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved from [Link]

-

PubMed. (n.d.). Acute and subchronic toxicity studies of rats exposed to vapors of methyl mercaptan and other reduced-sulfur compounds. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97%. Retrieved from [Link]

-

iTeh Standards. (n.d.). ASTM D4052-18a - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D4052. Retrieved from [Link]

-

ASTM International. (n.d.). Density, Relative Density, and API Gravity of Liquids by Digital Density Meter1. Retrieved from [Link]

-

NIST. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

-

Science.gov. (n.d.). rats acute toxicity: Topics by Science.gov. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. Retrieved from [Link]

-

USDA APHIS. (n.d.). Acute oral toxicity and repellency of 933 chemicals to house and deer mice. Retrieved from [Link]

-

NIST. (n.d.). Pentane, 1-(methylthio)-. Retrieved from [Link]

-

Science.gov. (n.d.). acute toxicity ld50: Topics by Science.gov. Retrieved from [Link]

-

NIH. (n.d.). Concentration-time interactions in hydrogen sulphide toxicity in rats - PMC. Retrieved from [Link]

-

PubMed. (n.d.). Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]

-

Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

OEHHA. (1999, March). Determination of Acute Reference Exposure Levels for Airborne Toxicants C. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Bis(methylthio)pentane. Retrieved from [Link]

Sources

- 1. Pentane, 1-(methylthio)- [webbook.nist.gov]

- 2. Pentane, 1-(methylthio)- [webbook.nist.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. Acute and subchronic toxicity studies of rats exposed to vapors of methyl mercaptan and other reduced-sulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. airgas.com [airgas.com]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. 1,1-Bis(methylthio)pentane | C7H16S2 | CID 548396 - PubChem [pubchem.ncbi.nlm.nih.gov]

Amyl methyl sulfide thermophysical properties

An In-Depth Technical Guide to the Thermophysical Properties of Amyl Methyl Sulfide

Introduction

This compound, systematically known as 1-(methylsulfanyl)pentane (CAS No. 1741-83-9), is an organosulfur compound belonging to the thioether (or sulfide) family.[1] Its structure features a linear five-carbon amyl chain bonded to a sulfur atom, which is in turn bonded to a methyl group. This compound serves as a valuable intermediate in organic synthesis and is of interest to researchers in fields ranging from materials science to drug development, where understanding its physical and thermal behaviors is paramount for process design, safety, and application.

This technical guide provides a comprehensive overview of the core thermophysical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple tabulation of data. It synthesizes critically evaluated property values with insights into their experimental determination, emphasizing the causality behind methodological choices and the importance of self-validating protocols to ensure scientific integrity.

Molecular Identity and Core Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This compound is a colorless liquid under standard conditions.[2] Its key identifiers and physical constants are summarized in Table 1.

Table 1: Identification and Key Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(methylsulfanyl)pentane | [1] |

| CAS Number | 1741-83-9 | [1][2] |

| Molecular Formula | C₆H₁₄S | [1] |

| Molecular Weight | 118.24 g/mol | [1] |

| Normal Melting Point | -94 °C | [2] |

| Normal Boiling Point | 148 °C | [3] |

| Density @ 25°C | 829.09 kg/m ³ (0.829 g/cm³) | [3] |

| Refractive Index (nᴅ) | 1.450 | [2] |

Thermodynamic and Transport Properties

The thermodynamic and transport properties dictate how this compound behaves in response to thermal energy and physical movement. These values are critical for heat transfer calculations, fluid dynamics modeling, and reaction engineering. The state-dependent properties provided in Table 2 were calculated at standard conditions (25 °C and 1.01325 bar).[3]

Table 2: Thermophysical Properties of this compound at 25°C

| Property | Value | Unit | Reference |

| Specific Heat Capacity (Cp) | 1.878 | kJ/(kg·K) | [3] |

| Molar Heat Capacity (Cp) | 222.08 | kJ/(kmol·K) | [3] |

| Thermal Conductivity | 0.126 | W/(m·K) | [3] |

| Dynamic Viscosity | 0.420 | cP (mPa·s) | [3] |

| Kinematic Viscosity | 5.06 x 10⁻⁷ | m²/s | [3] |

| Enthalpy of Vaporization | 375.11 | kJ/kg | [3] |

| Surface Tension | 0.0273 | N/m | [3] |

| Vapor Pressure | 0.00583 | bar (0.583 kPa) | [3] |

Critical Properties and Phase Behavior

The critical point represents the terminus of the vapor-liquid equilibrium curve. Above the critical temperature and pressure, a substance exists as a supercritical fluid, and no amount of pressure can liquefy it. These parameters are essential for applications involving high-pressure and high-temperature processes.

Table 3: Critical Properties of this compound

| Property | Value | Unit | Reference |

| Critical Temperature | 338.75 | °C | [3] |

| Critical Pressure | 30.81 | bar | [3] |

| Critical Volume | 0.426 | m³/kmol | [3] |

Safety Profile and Handling

Flammability

This compound is classified under the Globally Harmonized System (GHS) as a Flammable Liquid, Category 3.[1] This classification corresponds to the hazard statement H226: "Flammable liquid and vapor."[1] Category 3 liquids are defined as having a flash point of ≥ 23 °C and ≤ 60 °C. While some databases report "no data available" for the specific flash point of this compound, its GHS classification mandates that appropriate safety precautions for a flammable liquid in this range be observed.[3] All handling should be performed in a well-ventilated area, away from sparks, open flames, and other ignition sources.[4][5] Electrical equipment should be properly grounded to prevent static discharge.[4]

General Handling

Standard laboratory personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4] Work should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[4]

Experimental Determination of Thermophysical Properties

The reliability of thermophysical data is wholly dependent on the integrity of the experimental methods used for its measurement. This section details authoritative, self-validating protocols for determining key properties of liquid chemicals like this compound.

Specific Heat Capacity (Cp)

The specific heat capacity, a measure of a substance's ability to absorb heat, is reliably determined using Differential Scanning Calorimetry (DSC) as outlined in ASTM E1269 .[6]

Causality and Protocol: This method is chosen for its accuracy and applicability to liquids over a wide temperature range.[7] The DSC instrument measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.

Step-by-Step Methodology (ASTM E1269):

-

Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium for temperature, sapphire for heat capacity). This step is crucial for the self-validating nature of the protocol.

-

Baseline Correction: An initial run is performed with empty, hermetically sealed sample and reference pans to establish the instrumental baseline heat flow.

-

Reference Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan and subjected to the desired heating program (e.g., a ramp of 10-20 °C/min). The heat flow is recorded.

-

Sample Measurement: The sapphire is replaced with a precisely weighed sample of this compound, hermetically sealed in an identical pan. The exact same heating program is executed.

-

Calculation: The specific heat capacity of the sample (Cp,s) is calculated by comparing the heat flow signals of the sample (Δqs), the baseline (Δqb), and the sapphire standard (Δqr) using the following equation: Cp,s = (Cp,r) × (ms / mr) × [(Δqs - Δqb) / (Δqr - Δqb)] where Cp,r is the known heat capacity of sapphire, and m is the mass of the sample (s) or reference (r).

Caption: Workflow for Specific Heat Capacity Measurement by DSC.

Thermal Conductivity

The Transient Hot Wire (THW) method is an absolute and highly accurate technique for measuring the thermal conductivity of liquids, as it minimizes contributions from convection.[8]

Causality and Protocol: This method is superior for liquids because the measurement is completed in a very short time (typically ~1 second), preventing the onset of natural convection which would otherwise corrupt the purely conductive heat transfer measurement.[8] The method relies on measuring the temperature rise of a thin platinum wire immersed in the liquid following the application of a step voltage. The wire serves as both the heating element and the temperature sensor.[8]

Governing Principle: The temperature increase (ΔT) of the wire over time (t) is directly related to the thermal conductivity (λ) of the surrounding fluid by the simplified linear relationship: ΔT ≈ (q / 4πλ) × ln(t) + constant where q is the heat dissipated per unit length of the wire. By plotting ΔT versus ln(t), the thermal conductivity can be determined from the slope of the resulting straight line.

Dynamic Viscosity

Viscosity can be determined using a calibrated glass capillary viscometer following the principles outlined in ASTM D445 (not directly cited, but the foundational method for kinematic viscosity) and analyzed using the temperature relationship models in ASTM D341 .

Causality and Protocol: Capillary viscometry is a primary method that relies on a fundamental physical principle: the time it takes for a fixed volume of liquid to flow under gravity through a capillary is directly related to its kinematic viscosity. The choice of viscometer (e.g., Ubbelohde) is critical to ensure flow is driven by gravity alone.

Step-by-Step Methodology:

-

Viscometer Selection & Calibration: A viscometer with a suitable capillary size for the expected viscosity range is selected. It must be calibrated using certified viscosity standards.

-

Sample Preparation: The viscometer is charged with a precise amount of this compound.

-

Thermal Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium (typically ±0.02 °C).

-

Flow Time Measurement: The liquid is drawn up into the upper bulb, and the time taken for the meniscus to pass between two calibrated marks is measured accurately.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C × t, where t is the flow time and C is the calibration constant of the viscometer.

-

Dynamic Viscosity: The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.

Vapor Pressure

The vapor pressure curve can be determined using one of several methods described in OECD Test Guideline 104 . For a substance in the expected range of this compound, the static method or the dynamic (Cottrell's) method are suitable.

Causality and Protocol (Static Method): The static method directly measures the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature.

-

The purified substance is introduced into a vacuum-tight apparatus.

-

Any dissolved gases are removed by repeatedly freezing and evacuating the sample.

-

The apparatus is brought to the desired temperature in a controlled bath.

-

The pressure is read directly from a manometer once equilibrium is established.

-

Measurements must be made at a minimum of three temperatures to establish the vapor pressure curve.

Conclusion

This guide has provided a detailed compilation of the essential thermophysical properties of this compound, grounded in authoritative data and standardized experimental methodologies. The data presented in the tables offers researchers and engineers the necessary parameters for modeling, process design, and safety assessments. Furthermore, the elucidation of validated experimental protocols like ASTM E1269 for heat capacity and the transient hot wire method for thermal conductivity provides a framework for generating high-integrity data. A thorough understanding of these properties is indispensable for the effective and safe utilization of this compound in scientific and industrial applications.

References

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved January 14, 2026, from [Link]

-

Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15620, this compound. Retrieved January 14, 2026, from [Link]

-

ASTM International. (2018). E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved January 14, 2026, from [Link]

-

The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. Retrieved January 14, 2026, from [Link]

-

Infinita Lab. (2025, November 19). What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Transient hot wire method. Retrieved January 14, 2026, from [Link]

-

Materials Characterization Services. (n.d.). ASTM D341 – Standard Practice for Viscosity-Temperature Equations and Charts for Liquid Petroleum or Hydrocarbon Products. Retrieved January 14, 2026, from [Link]

-

ASTM International. (2020). D341-20e1 Standard Practice for Viscosity-Temperature Equations and Charts for Liquid Petroleum or Hydrocarbon Products. Retrieved January 14, 2026, from [Link]

-

D. G. Friend, H. M. Roder. (n.d.). A Transient Hot Wire Thermal Conductivity Apparatus for Fluids. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C6H14S | CID 15620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1741-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. airgas.com [airgas.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(Methylthio)pentane

Introduction

1-(Methylthio)pentane, also known by its common name amyl methyl sulfide, is an organosulfur compound with the chemical formula C₆H₁₄S.[1] This thioether is a volatile, flammable liquid with a characteristically sulfurous odor.[2] Its utility spans various fields, from being a component in flavor and fragrance formulations to serving as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of 1-(methylthio)pentane, detailing its chemical and physical properties, synthesis methodologies, analytical characterization, and key applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(methylthio)pentane is fundamental for its safe handling, application, and analysis. These properties dictate its behavior in various chemical and physical processes.

Table 1: Key Physicochemical Properties of 1-(Methylthio)pentane

| Property | Value | Source(s) |

| IUPAC Name | 1-(Methylthio)pentane | [1] |

| Synonyms | This compound, Methyl pentyl sulfide, 2-Thiaheptane | [1][3] |

| CAS Number | 1741-83-9 | [1] |

| Molecular Formula | C₆H₁₄S | [1] |

| Molecular Weight | 118.24 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Density | 0.84 g/cm³ | [2] |

| Melting Point | -94 °C | [2][5] |

| Boiling Point | 145 °C | [2] |

| Flash Point | 39.7 °C | [2] |

| Refractive Index | 1.4490 to 1.4530 | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | |

| XLogP3 | 2.53960 | [2] |